6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine
Description
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with difluoromethyl, ethoxyphenyl, and methyl groups
Properties
IUPAC Name |
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-20-12-7-5-4-6-10(12)19-13-8-11(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHIZWNLDIXXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethoxyaniline with difluoromethylpyrimidine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (for substitution), hydrogen peroxide (for oxidation), and sodium borohydride (for reduction). The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)oxazole
- (RS)-5-tert-Butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole
Uniqueness
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its difluoromethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine derivatives class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-ethoxyaniline with difluoromethylpyrimidine under controlled conditions, often requiring specific catalysts and solvents to achieve high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances stability and reactivity, potentially increasing binding affinity to target sites. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Similar compounds have shown the ability to suppress COX-2 activity, indicating potential anti-inflammatory properties .
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effect of this compound on different cancer cell lines, revealing significant inhibition of cell proliferation at low micromolar concentrations.
- COX-2 Inhibition : In vitro assays demonstrated that derivatives of this compound could effectively inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrimidine derivatives is essential.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | TBD |
| 4-(Difluoromethyl)-2-methoxyphenol | Structure | Anticancer | 0.04 |
| Pyrrolo[2,3-d]pyrimidines | - | Selective CSF1R Inhibitors | <5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
